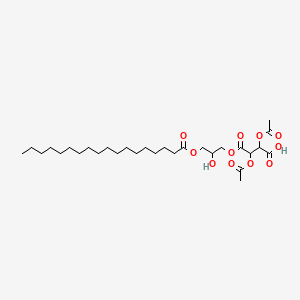
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate is a complex organic compound with the molecular formula C29H50O11 and a molecular weight of 574.7 g/mol. This compound is characterized by its unique structure, which includes a long octadecyl chain and multiple functional groups, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of (2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate involves multiple steps. The primary synthetic route includes the esterification of succinic acid derivatives with octadecanoyl chloride, followed by the acetylation of hydroxyl groups. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the esterification and acetylation processes. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester and acetyl groups, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying lipid interactions and membrane dynamics.
Industry: It is used in the production of surfactants and emulsifiers, which are essential in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, altering their function and activity. The molecular targets and pathways involved include lipid metabolism pathways and membrane-associated proteins .
Comparación Con Compuestos Similares
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate can be compared with similar compounds such as:
Glycerol monostearate: Similar in having a long fatty acid chain but lacks the acetoxysuccinate moiety.
Octadecyl succinate: Similar in having the octadecyl chain and succinate group but lacks the hydroxyl and acetyl groups.
Lecithin: A phospholipid with similar amphiphilic properties but a different structural framework. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties, making it versatile for various applications.
Propiedades
Número CAS |
51591-37-8 |
|---|---|
Fórmula molecular |
C29H50O11 |
Peso molecular |
574.7 g/mol |
Nombre IUPAC |
2,3-diacetyloxy-4-(2-hydroxy-3-octadecanoyloxypropoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C29H50O11/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(33)37-20-24(32)21-38-29(36)27(40-23(3)31)26(28(34)35)39-22(2)30/h24,26-27,32H,4-21H2,1-3H3,(H,34,35) |
Clave InChI |
HEBJIRRQKKTASW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


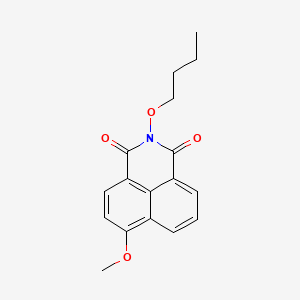
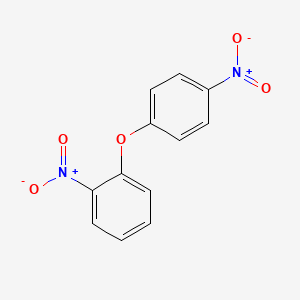
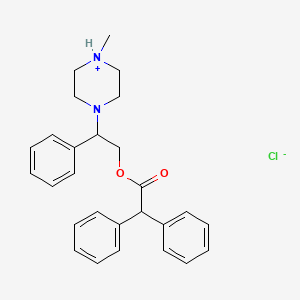
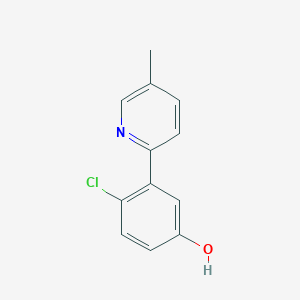
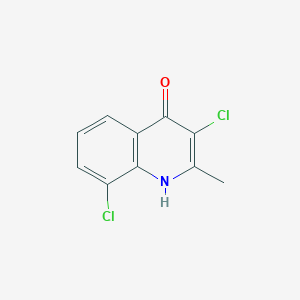
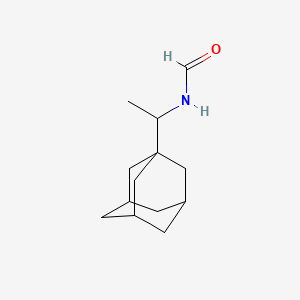
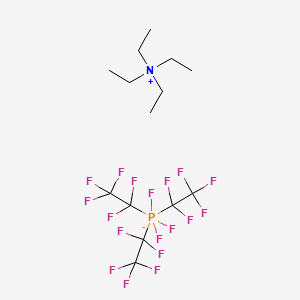
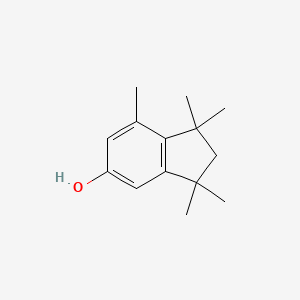
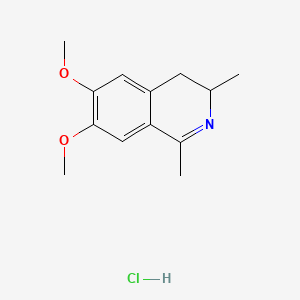
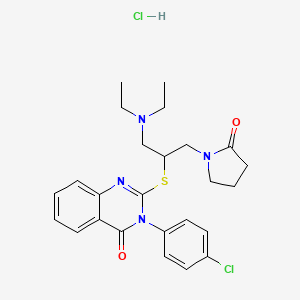
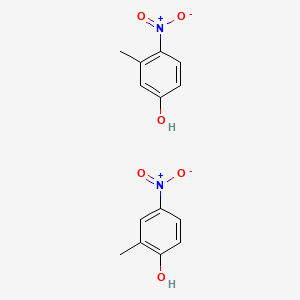
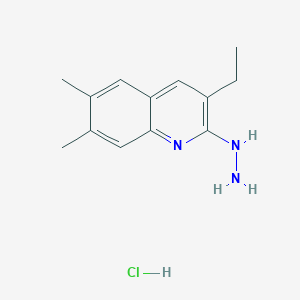

![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)
